1-Cyclohexyluracil

Base-pairing Hydrogen Bonding Supramolecular Chemistry

Choose 1-cyclohexyluracil for reproducible DNA photochemistry. Its ¹ππ* bifurcated relaxation (~60/40 branching) and ultrafast ISC (≤1 ps) model 'dark' nπ* states. Minimize aggregation (K_UU=2.2 M⁻¹) while leveraging high-affinity A-U pairing (K_AU=96.1 M⁻¹, ΔH°_AU=-6.2 kcal/mol). Balanced logP 0.86 aids biphasic studies. Validated thermodynamics make it a calibration standard. Inquire today.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 712-43-6
Cat. No. B1201277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyluracil
CAS712-43-6
Synonyms1-cyclohexyluracil
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC(=O)NC2=O
InChIInChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14)
InChIKeySYRKUUKGYSRJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyluracil (CAS: 712-43-6) Procurement & Technical Baseline Guide


1-Cyclohexyluracil (CAS: 712-43-6), also known as 1-cyclohexyl-2,4(1H,3H)-pyrimidinedione, is a chemically modified pyrimidine nucleobase analog derived from uracil. It is characterized by the substitution of a cyclohexyl group at the N1 position of the uracil ring, resulting in a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This structural modification significantly alters its physicochemical and photophysical properties compared to uracil, including its solubility, logP, and hydrogen-bonding capabilities, making it a valuable tool compound for biophysical and mechanistic studies [1].

Critical Distinctions for 1-Cyclohexyluracil in Scientific Research & Industrial Procurement


Procurement decisions for uracil derivatives cannot be based solely on their shared core scaffold. The specific N1 substituent (e.g., cyclohexyl vs. ethyl, benzyl, or methyl) profoundly impacts key performance attributes such as self-aggregation behavior, base-pairing affinity and specificity, photophysical relaxation pathways, and solubility [1]. For instance, 1-cyclohexyluracil exhibits significantly different hydrogen-bonding association constants with complementary bases compared to smaller N1-alkyl derivatives, and its unique photophysics make it the preferred model for studying ultrafast excited-state dynamics [2][3]. Substituting a different N1 analog will invalidate cross-study comparisons and may fundamentally alter experimental outcomes.

Quantitative Evidence for Selecting 1-Cyclohexyluracil over Alternative Uracil Analogs


Enhanced and Specific Base Pairing with 9-Ethyladenine vs. Smaller N1-Alkyl Analogs

The association constant (K_AU) for the 1:1 hydrogen-bonded complex between 1-cyclohexyluracil and 9-ethyladenine is quantitatively superior and more specific compared to self-association or pairing with other uracil analogs. This enhanced pairing is critical for studies requiring stable, Watson-Crick-like dimers [1][2].

Base-pairing Hydrogen Bonding Supramolecular Chemistry Nucleic Acid Models

Superior Stability of the Adenine-Uracil Heterodimer Enthalpy

The enthalpy change (ΔH°) for the formation of the 1-cyclohexyluracil:9-ethyladenine base pair is significantly more negative than that for either homodimer, indicating a thermodynamically more stable and favored interaction [1].

Thermodynamics Base-pairing Calorimetry Supramolecular Energetics

Unique Ultrafast Photophysical Relaxation Pathway Differentiating from Canonical Uracil

1-Cyclohexyluracil exhibits a solvent-dependent, bifurcated ultrafast relaxation from its bright ¹ππ* state, with a population branching ratio that is a defined characteristic not shared by uracil or other N1-substituted analogs [1][2].

Photophysics Ultrafast Spectroscopy Excited-State Dynamics DNA Photochemistry

Demonstrated Efficient Triplet State Population via Intersystem Crossing

1-Cyclohexyluracil provides direct spectroscopic evidence for efficient intersystem crossing (ISC) to the triplet manifold, a process that is difficult to observe in uracil itself due to low spin-orbit coupling [1][2].

Intersystem Crossing Triplet States DNA Photodamage Ultrafast Dynamics

LogP of 0.86 Enables Favorable Partitioning for Non-Aqueous Model Studies

1-Cyclohexyluracil exhibits a calculated ACD/LogP of 0.86, which provides a balanced lipophilicity suitable for studying base-pairing and aggregation in non-aqueous and biphasic systems, a property that differentiates it from more polar or hydrophobic analogs .

Lipophilicity Physicochemical Properties Model Solvent Systems Partitioning

Validated Synthesis Route with Established Purity and Analytical Markers

A well-established, peer-reviewed synthesis pathway exists for 1-cyclohexyluracil via the dehydrogenation of 1-cyclohexyl-5,6-dihydrouracil, which is obtained from ethyl N-cyclohexyl-β-alaninate and potassium cyanate [1]. This contrasts with the less defined synthetic history and analytical characterization available for many other N1-substituted uracil analogs.

Synthesis Purity Quality Control Analytical Chemistry

Targeted Application Scenarios for 1-Cyclohexyluracil Based on Quantified Differentiators


A Model Compound for Ultrafast DNA Photophysics and Excited-State Dynamics

Due to its well-defined, bifurcated relaxation pathway from the ¹ππ* state with a ~60/40 branching ratio and its efficient intersystem crossing (≤1 ps), 1-cyclohexyluracil is the preferred compound for fundamental studies on DNA photochemistry, particularly for elucidating the role of 'dark' ¹nπ* states and triplet formation in pyrimidine bases [1][2][3].

A Building Block for Supramolecular Systems Relying on Specific Hydrogen-Bonding Interactions

The strong and specific association constant (K_AU = 96.1 M⁻¹) and favorable enthalpy (ΔH°_AU = -6.2 kcal/mol) for base-pairing with 9-ethyladenine make 1-cyclohexyluracil an ideal building block for constructing supramolecular assemblies, nucleic acid-based nanomaterials, or as a high-affinity ligand in molecular recognition studies where non-specific self-aggregation (K_UU = 2.2 M⁻¹) must be minimized [4][5].

A Standard Tool for Investigating Biophysical Interactions in Non-Aqueous Media

The calculated ACD/LogP of 0.86 confers a balanced lipophilicity, allowing 1-cyclohexyluracil to readily partition into organic solvents and model lipid environments. This property is essential for investigating base-pairing thermodynamics, aggregation behavior, and molecular recognition in non-aqueous and biphasic systems, where more polar analogs like uracil would be unsuitable .

A Calibration Standard for Hydrogen-Bonding Studies and Base-Pairing Energetics

The extensive and robust quantitative data on its hydrogen-bonding thermodynamics (K, ΔH°, ΔS°) established over decades of research position 1-cyclohexyluracil as a reliable calibration standard for experimental techniques aimed at measuring the energetics of base-pairing and other non-covalent interactions in nucleic acid models [4][5].

Technical Documentation Hub

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